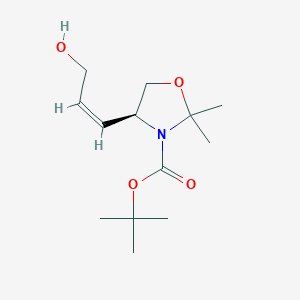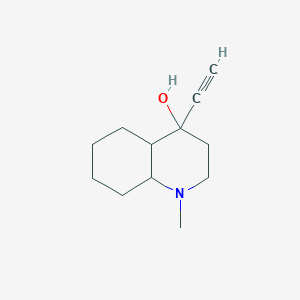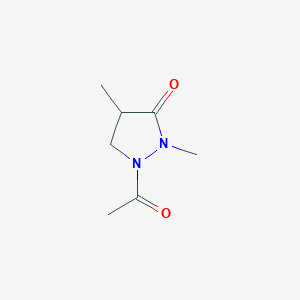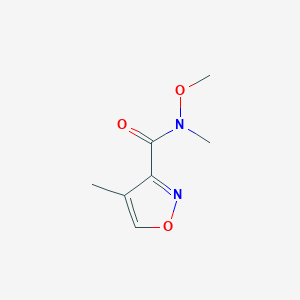
4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol is a chemical compound with a complex structure that includes an oxazoline ring and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino alcohol with a carboxylic acid derivative to form the oxazoline ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of oxazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazoline and oxazolidine derivatives, which can have different functional groups attached depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The long alkyl chain may also play a role in the compound’s ability to interact with lipid membranes and other hydrophobic environments.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-(15-methylhexadecyl)-4,5-dihydro-1,3-oxazol-4-ylmethanol
- 4-Methylpentan-2-one (Methyl isobutyl ketone)
Uniqueness
4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol is unique due to its specific combination of an oxazoline ring and a long alkyl chain, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93841-66-8 |
|---|---|
Fórmula molecular |
C22H43NO2 |
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
[4-methyl-2-(15-methylhexadecyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C22H43NO2/c1-20(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21-23-22(3,18-24)19-25-21/h20,24H,4-19H2,1-3H3 |
Clave InChI |
OAQSAZVSDJOSNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC1=NC(CO1)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)



![4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)



![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)

![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)
![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)
